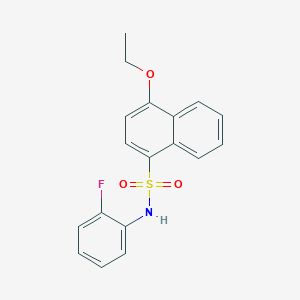

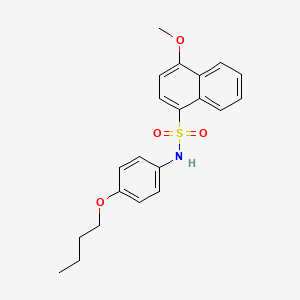

4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドは、スルホンアミド類に属する有機化合物です。スルホンアミド類は、抗生物質や抗真菌剤として、医薬品化学において多様な用途で知られています。この化合物は、エトキシ基で置換されたナフタレン環系と、2-フルオロフェニル部分に結合したスルホンアミド基を特徴としています。

2. 製法

合成ルートと反応条件

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドの合成は、通常、複数段階のプロセスで実施されます。

ナフタレン誘導体の合成: 出発物質であるナフタレンは、最初に4位にエトキシ基を導入するために官能基化されます。これは、ヨウ化エチルと強塩基を用いた求電子置換反応により達成できます。

スルホンアミド基の導入: スルホンアミド基は、エトキシ-ナフタレン誘導体をクロロスルホン酸と反応させて、続いて2-フルオロアニリンを添加してスルホンアミド結合を形成することにより導入されます。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するため、最適化された反応条件で行われる場合があります。これには、触媒の使用、温度の制御、目的の変換を効率的に促進する溶媒系などが含まれます。

3. 化学反応解析

反応の種類

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドは、以下のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、強力な酸化剤を使用して酸化することができ、スルホン誘導体の生成につながります。

還元: 還元反応を実行してスルホンアミド基を修飾し、アミンに変換することができます。

置換: 芳香族環は、求電子置換反応または求核置換反応を受け、さらなる官能基化を可能にします。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 水素化リチウムアルミニウムまたは触媒的水素化。

置換: 臭素または塩素などのハロゲン化剤、およびアミンまたはチオールなどの求核剤。

主な生成物

酸化: スルホン誘導体。

還元: アミン。

置換: 使用される試薬に応じて、さまざまな置換芳香族化合物。

4. 科学研究での用途

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用を含む、その潜在的な生物活性について調査されています。

医学: 治療の可能性が知られているスルホンアミド部分のために、創薬の候補として研究されています。

産業: 新素材や化学プロセスの開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide typically involves a multi-step process:

Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce the ethoxy group at the 4-position. This can be achieved through an electrophilic aromatic substitution reaction using ethyl iodide and a strong base.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the ethoxy-naphthalene derivative with chlorosulfonic acid, followed by the addition of 2-fluoroaniline to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

化学反応の分析

Types of Reactions

4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its sulfonamide moiety, which is known for its therapeutic potential.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドの作用機序は、特定の分子標的との相互作用に関与しています。スルホンアミド基は、ジヒドロプテロ酸シンターゼ酵素の基質であるパラアミノ安息香酸(PABA)の構造を模倣することができます。この酵素を阻害することにより、この化合物は微生物における葉酸の合成を阻害し、それらの死につながります。この機序は、他のスルホンアミド系抗生物質と似ています。

6. 類似の化合物との比較

類似の化合物

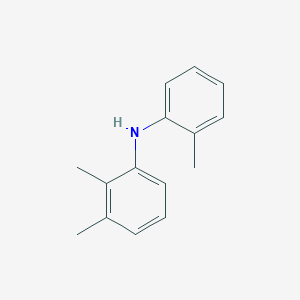

- 4-エトキシ-N-(2-クロロフェニル)ナフタレン-1-スルホンアミド

- 4-エトキシ-N-(2-ブロモフェニル)ナフタレン-1-スルホンアミド

- 4-エトキシ-N-(2-メチルフェニル)ナフタレン-1-スルホンアミド

独自性

4-エトキシ-N-(2-フルオロフェニル)ナフタレン-1-スルホンアミドは、フッ素原子の存在により独自性を持ち、これがその化学反応性と生物活性に大きな影響を与える可能性があります。フッ素原子は、化合物の親油性と代謝安定性を高めることができ、創薬のための有望な候補となります。

類似化合物との比較

Similar Compounds

- 4-ethoxy-N-(2-chlorophenyl)naphthalene-1-sulfonamide

- 4-ethoxy-N-(2-bromophenyl)naphthalene-1-sulfonamide

- 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Uniqueness

4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

特性

分子式 |

C18H16FNO3S |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C18H16FNO3S/c1-2-23-17-11-12-18(14-8-4-3-7-13(14)17)24(21,22)20-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |

InChIキー |

XPQAEQXSYQNBRJ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)

![2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide](/img/structure/B12274930.png)

![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)